Cas no 1194375-48-8 ((3,4,5-trifluorophenyl)methanesulfonyl chloride)

(3,4,5-Trifluorophenyl)methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative widely used as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its key advantages include high reactivity due to the electron-withdrawing trifluorophenyl group, which enhances its suitability for nucleophilic substitution reactions. The compound’s fluorine substituents also contribute to improved stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. It is typically handled under anhydrous conditions to prevent hydrolysis. The product is characterized by its purity and consistent performance, ensuring reliable results in synthetic workflows. Proper storage in a cool, dry environment is recommended to maintain its integrity.
(3,4,5-trifluorophenyl)methanesulfonyl chloride structure
1194375-48-8 structure
Product Name:(3,4,5-trifluorophenyl)methanesulfonyl chloride
CAS No:1194375-48-8
MF:C7H4ClF3O2S
MW:244.618670463562
MDL:MFCD11226944
CID:5167257
PubChem ID:63076672
Update Time:2025-10-28

(3,4,5-trifluorophenyl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • (3,4,5-trifluorophenyl)methanesulfonyl chloride
    • (3,4,5-trifluorophenyl)methanesulfonylchloride
    • Benzenemethanesulfonyl chloride, 3,4,5-trifluoro-
    • MDL: MFCD11226944
    • Inchi: 1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
    • InChI Key: TXFSUBZWKFAUSK-UHFFFAOYSA-N
    • SMILES: ClS(CC1C=C(C(=C(C=1)F)F)F)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 278
  • XLogP3: 2.2
  • Topological Polar Surface Area: 42.5

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Additional information on (3,4,5-trifluorophenyl)methanesulfonyl chloride

Recent Advances in the Application of (3,4,5-Trifluorophenyl)methanesulfonyl Chloride (CAS: 1194375-48-8) in Chemical Biology and Pharmaceutical Research

The compound (3,4,5-trifluorophenyl)methanesulfonyl chloride (CAS: 1194375-48-8) has recently emerged as a valuable building block in medicinal chemistry and chemical biology research. This sulfonyl chloride derivative, characterized by its trifluorinated aromatic ring, has shown significant potential in the development of novel therapeutic agents and biochemical probes. Recent studies have highlighted its utility in various synthetic transformations, particularly in the preparation of sulfonamide-based compounds that exhibit enhanced pharmacological properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the effectiveness of (3,4,5-trifluorophenyl)methanesulfonyl chloride as a key intermediate in the synthesis of selective kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl groups was found to significantly influence the reactivity of the sulfonyl chloride moiety, enabling efficient coupling with various amine nucleophiles under mild conditions. This property has made it particularly useful for the rapid generation of compound libraries for high-throughput screening.

Recent advancements in proteolysis-targeting chimera (PROTAC) technology have also benefited from the application of this compound. A 2024 Nature Chemical Biology publication reported its use in the development of bifunctional molecules, where the sulfonyl chloride group served as an effective linker for connecting target-binding ligands to E3 ubiquitin ligase recruiters. The trifluorophenyl moiety was found to contribute to improved cell permeability and metabolic stability of the resulting PROTAC molecules.

From a synthetic chemistry perspective, (3,4,5-trifluorophenyl)methanesulfonyl chloride has shown remarkable versatility. A recent ACS Catalysis paper detailed its use in palladium-catalyzed cross-coupling reactions, where it served as both a sulfonylation reagent and an aryl source. This dual functionality has opened new avenues for the efficient construction of complex molecular architectures with potential pharmaceutical applications.

In the field of radiopharmaceuticals, researchers have recently explored the use of this compound for the development of PET imaging agents. The fluorine atoms present in the aromatic ring provide natural handles for isotopic labeling with fluorine-18, while the sulfonyl chloride group allows for straightforward conjugation to targeting vectors. This dual functionality has made it particularly attractive for the development of next-generation diagnostic tools.

Looking forward, the unique properties of (3,4,5-trifluorophenyl)methanesulfonyl chloride continue to inspire innovative applications in drug discovery and chemical biology. Its combination of synthetic accessibility, versatile reactivity, and favorable physicochemical properties positions it as a valuable tool for researchers working at the interface of chemistry and biology. Future research directions are likely to explore its potential in covalent drug development and targeted protein degradation strategies.

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